Meta‑Bromophenyl Substitution Confers Superior Cytotoxic Potency Relative to Para‑Bromo and Des‑Bromo Analogs in the 1,3,4‑Oxadiazole Acetamide Series
In a focused SAR study of 1,3,4‑oxadiazole acetamide derivatives bearing variable bromophenyl substitution, the meta‑bromo regioisomer (directly analogous to the 3‑bromophenyl motif of 1251630‑78‑0) exhibited IC₅₀ values of 15–29 µM against HeLa cervical carcinoma cells, whereas the corresponding para‑bromo isomer displayed reduced potency (IC₅₀ = 42–73 µM) and the des‑bromo phenyl analog was essentially inactive (IC₅₀ >100 µM) . Although the data were generated on a closely related N‑benzyl‑ rather than N‑(2‑trifluoromethylbenzyl)‑terminated series, the identical oxadiazole‑bromophenyl pharmacophore allows a cross‑study comparison that underscores the critical role of meta‑bromine positioning.
| Evidence Dimension | Cytotoxicity against HeLa cancer cells (IC₅₀, µM) |
|---|---|
| Target Compound Data | 15–29 µM (meta‑bromo analog representing the 3‑bromophenyl motif of 1251630‑78‑0) |
| Comparator Or Baseline | Para‑bromo analog: 42–73 µM; Des‑bromo phenyl analog: >100 µM |
| Quantified Difference | Meta‑bromo analog is 1.5‑ to 4.9‑fold more potent than para‑bromo analog and >3.4‑fold more potent than des‑bromo analog |
| Conditions | HeLa cervical carcinoma cell line; 48‑hour MTT assay; compound concentration range 1–100 µM |
Why This Matters
The meta‑bromo substitution pattern is a potency driver; replacing 1251630‑78‑0 with a para‑bromophenyl or des‑bromo analog would forfeit at least 1.5‑fold to over 3.4‑fold in cytotoxic activity, directly compromising screening hit validation.
